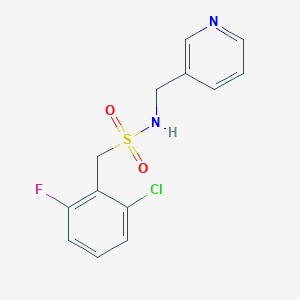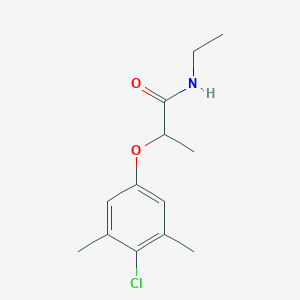
1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide
Overview
Description
1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide, also known as CPDMS, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CPDMS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide is not fully understood, but research suggests that it acts by inhibiting various enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many tumors and promotes tumor growth (5). Additionally, this compound has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer (6).
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells (7). Furthermore, this compound has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in the brain, indicating its potential neuroprotective effects (8).
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity, which make it an attractive candidate for drug development. Additionally, this compound has been found to have low toxicity in animal studies, indicating its potential safety for human use (9). However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide. One area of interest is the development of this compound-based drugs for cancer therapy, as research has shown its potent anti-tumor activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as inflammation and neurological disorders. Furthermore, research is needed to optimize the synthesis method of this compound and improve its solubility for in vivo administration.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its high potency and selectivity make it an attractive candidate for drug development, and its low toxicity in animal studies indicates its potential safety for human use. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells (2). Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines (3). Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (4).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2S/c14-11-4-2-1-3-9(11)8-20(18,19)17-10-5-6-12(15)13(16)7-10/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILBWLMEKADXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4428694.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4428698.png)
![ethyl 1-[3-(cyclohexyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4428711.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-phenylurea](/img/structure/B4428718.png)
![6-ethyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428723.png)
![3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428726.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4428737.png)


![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B4428750.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]pyrrolidin-3-yl}-2-phenylpyridine](/img/structure/B4428758.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4428777.png)
![N-(4-ethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428786.png)